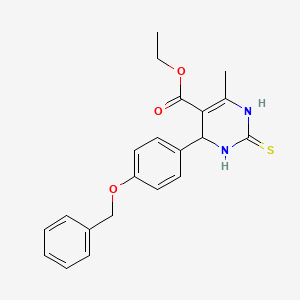

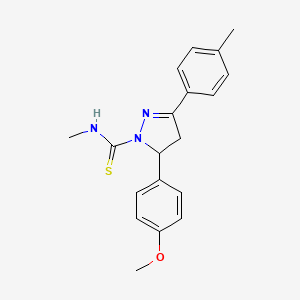

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide (hereafter referred to as “4-amino-N-FBCMP”) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 4-amino-N-FBCMP is a small molecule that contains both an amino group and a thiol group, and its structure is closely related to that of the naturally occurring amino acid cysteine. 4-amino-N-FBCMP has been found to have a range of biochemical and physiological effects, and it has been studied for its potential use in the development of novel drugs and other therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Drug Discovery

Studies have utilized 19F-NMR spectroscopy to explore the metabolism and disposition of compounds similar to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. This technique has been instrumental in drug discovery, particularly for evaluating HIV integrase inhibitors. The metabolism and excretion of these compounds were investigated in rats and dogs, revealing that they are primarily eliminated through metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).

Crystallographic Studies for HIV Inhibitors

Crystallographic studies have been conducted on similar compounds, particularly focused on their application as HIV integrase inhibitors. These studies provide detailed insights into the molecular structure and interactions, which are crucial for understanding the mechanism of action of these inhibitors (Yamuna et al., 2013).

Fluorescent Sensor Development

Research has been done on developing fluorescent sensors based on derivatives of 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. These sensors have applications in selective recognition of ions like aluminum and have been used for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Cytotoxicity Studies

Compounds structurally related to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide have been synthesized and their cytotoxicity against various human cancer cell lines has been assessed. These studies contribute to the development of potential therapeutic agents for treating cancer (Hassan et al., 2015).

Chemical Synthesis and Photophysical Properties

There is research on the synthesis and photophysical properties of related compounds, highlighting their potential applications in areas such as luminescence and fluorescence (Novanna et al., 2020).

Rapid Asymmetric Synthesis

Studies have been conducted on the rapid asymmetric synthesis of amino acids using complexes based on derivatives of 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. These studies are significant for advancing the synthesis of amino acids and related compounds (Saghyan et al., 2010).

Anticancer Agent Synthesis and Evaluation

Research has focused on synthesizing and evaluating N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide, as potential anticancer agents. This research provides insights into developing new therapeutic agents (Butler et al., 2013).

Eigenschaften

IUPAC Name |

6-amino-N-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4OS/c13-8-3-1-7(2-4-8)5-15-11(18)9-6-16-12(19)17-10(9)14/h1-4,6H,5H2,(H,15,18)(H3,14,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONELZOUNOKQRIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(NC(=S)N=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)

![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoic acid](/img/structure/B2374674.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane](/img/structure/B2374681.png)

![Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate](/img/structure/B2374683.png)